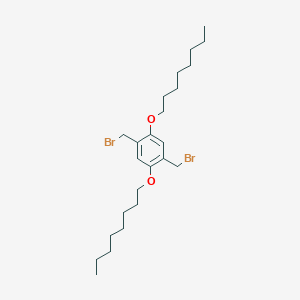

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Description

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene (CAS: 35168-62-8) is a brominated aromatic compound featuring a central benzene ring substituted with two bromomethyl (-CH₂Br) groups at the 2 and 5 positions and two octyloxy (-O-C₈H₁₇) groups at the 1 and 4 positions. Its molecular formula is C₂₂H₃₆Br₂O₂, with a molecular weight of 492.34 g/mol. The compound is synthesized via bromomethylation of 1,4-bis(octyloxy)benzene using paraformaldehyde and HBr in acetic acid, followed by purification via column chromatography .

Key applications include its role as a precursor in organic synthesis, particularly in the preparation of phosphonium salts (e.g., for crystal engineering ) and chromophores for optoelectronic materials . Its bromomethyl groups enable nucleophilic substitution reactions, facilitating cross-coupling or polymerization processes .

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40Br2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHDCISENXYFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1CBr)OCCCCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399028 | |

| Record name | 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147274-72-4 | |

| Record name | 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(bromomethyl)-1,4-bisoctyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 1,4-Bis(octyloxy)benzene (BOB)

The synthesis of BOBMB begins with the preparation of 1,4-bis(octyloxy)benzene (BOB), the precursor compound. A validated method involves the alkylation of hydroquinone with 1-bromooctane under basic conditions:

Procedure :

-

Reagents : Hydroquinone (3.48 g, 31.6 mmol), sodium hydroxide (10.2 g, 252.8 mmol), and 1-bromooctane (16 mL, 91.6 mmol) in N,N-dimethylformamide (DMF, 180 mL).

-

Conditions :

-

Reaction temperature: 60°C

-

Duration: 24 hours

-

-

Workup : The mixture is poured into water, extracted with diethyl ether, and purified via flash chromatography (silica gel, 5% ethyl acetate in petroleum ether).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaOH |

| Temperature | 60°C |

| Alkylating Agent | 1-Bromooctane |

| Purification Method | Flash Chromatography |

Bromomethylation of BOB to Form BOBMB

BOB undergoes bromomethylation to introduce bromomethyl groups at the 2 and 5 positions. The reaction employs paraformaldehyde and hydrogen bromide (HBr) in acetic acid:

Procedure :

-

Reagents : BOB (1.67 g, 5 mmol), paraformaldehyde (1.20 g, 40 mmol), and 33% HBr in acetic acid (20 mL).

-

Conditions :

-

Reaction temperature: 65°C

-

Duration: 3 hours

-

-

Workup : The product is precipitated in methanol, filtered, and dried.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Acetic Acid |

| Brominating Agent | HBr/AcOH |

| Temperature | 65°C |

| Purification Method | Precipitation |

Reaction Optimization

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency:

-

BOB Synthesis : DMF is optimal for dissolving both hydroquinone and 1-bromooctane, facilitating nucleophilic substitution at 60°C. Lower temperatures (<50°C) result in incomplete alkylation, while higher temperatures (>70°C) promote side reactions.

-

Bromomethylation : Acetic acid acts as both solvent and acid catalyst, ensuring protonation of formaldehyde to generate reactive bromomethyl intermediates. Temperatures above 70°C lead to over-bromination, whereas temperatures below 60°C slow reaction kinetics.

Catalysts and Initiators

-

BOB Synthesis : Sodium hydroxide deprotonates hydroquinone, enhancing nucleophilicity for the alkylation step.

-

Bromomethylation : HBr serves dual roles as a bromine source and catalyst, enabling electrophilic aromatic substitution. Radical initiators (e.g., AIBN) are unnecessary in this system due to the acidic conditions.

Industrial-Scale Production Considerations

Scaling BOBMB synthesis requires addressing challenges in safety, purity, and cost:

Process Intensification

-

Continuous Flow Reactors : Replace batch reactors to improve heat transfer and reduce reaction time.

-

Automated Purification : Implement centrifugal partition chromatography for high-throughput separation.

Comparative Analysis of Alternative Methods

While the HBr/AcOH method is predominant, alternative approaches have been explored:

Chemical Reactions Analysis

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Material Science

Polymer Synthesis

One of the primary applications of 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene is in the synthesis of advanced polymers. The bromomethyl groups allow for further functionalization, enabling the creation of copolymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for use in coatings and composites .

Surface Coatings

This compound is utilized in the development of surface coatings that require specific properties such as hydrophobicity and chemical resistance. The octyloxy groups contribute to the hydrophobic nature of the coatings, which can be applied in various industrial applications including automotive and aerospace sectors .

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Studies have explored its interactions with biological systems, suggesting potential applications in drug design and development.

Antimicrobial Properties

Preliminary investigations have shown that compounds similar to this compound may possess antimicrobial properties. This opens avenues for its use in developing new antimicrobial agents or coatings that could prevent bacterial growth on surfaces .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Polymer Development | Demonstrated enhanced mechanical properties in polymers synthesized with this compound compared to traditional materials. |

| Study B | Antimicrobial Activity | Showed significant inhibition of bacterial growth when used as a coating agent. |

| Study C | Surface Coating Applications | Highlighted effective water repellency and durability in industrial coatings using formulations containing this compound. |

Mechanism of Action

The mechanism of action of 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene largely depends on the specific application and the chemical environment. In general, the bromomethyl groups can participate in nucleophilic substitution reactions, while the octyloxy groups can influence the solubility and electronic properties of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.

Comparison with Similar Compounds

2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene (CAS: 174230-68-3)

- Molecular Formula : C₂₄H₄₀Cl₂O₂

- Molecular Weight : 431.48 g/mol

- Key Differences : Chlorine replaces bromine, reducing molecular weight (Δ = 60.88 g/mol) and reactivity. The lower electronegativity of Cl vs. Br decreases susceptibility to nucleophilic attack.

- Properties : Melting point = 79–83°C; purity ≥97% (GC). Used as an intermediate in organic synthesis .

1,4-Dibromo-2,5-bis(octyloxy)benzene (CAS: N/A)

- Molecular Formula : C₂₂H₃₆Br₂O₂

- Molecular Weight : 492.34 g/mol

- Key Differences : Bromine atoms directly replace methyl groups, eliminating the reactive -CH₂Br sites. This reduces utility in polymerization but enhances stability for applications in liquid crystals or surfactants .

Analogs with Modified Alkoxy Chains

1,4-Bis(bromomethyl)-2,5-bis(decyloxy)benzene

- Molecular Formula : C₂₆H₄₄Br₂O₂

- Key Differences: Decyloxy (-O-C₁₀H₂₁) chains replace octyloxy groups, increasing hydrophobicity and altering solubility in nonpolar solvents. This analog is used in polymer synthesis for enhanced thermal stability .

1,4-Bis(bromomethyl)-2,5-bis(neopentyloxy)benzene

- Molecular Formula : C₁₈H₂₆Br₂O₂

- Key Differences : Neopentyloxy (-O-C(CH₃)₂CH₂) groups introduce steric hindrance, slowing reaction kinetics in cross-coupling applications. This modification is advantageous for controlled polymerization .

Functional Group Variants

1,4-Bis(triphenylphosphonio)-2,5-bis(octyloxy)xylene Bromide

2,5-Bis(4'-vinylphenyl)-2,5-bis(octadecyloxy)benzene

- Molecular Formula : C₅₈H₈₈O₂

- Key Differences : Vinylphenyl groups at the 2,5 positions allow [2+2] cycloaddition reactions for surface polymerization. The extended octadecyloxy chains enhance solubility in organic matrices for optoelectronic devices .

Research Findings and Trends

- Reactivity : Bromomethyl derivatives exhibit higher reactivity than chloromethyl analogs in SN2 reactions due to Br’s better leaving-group ability .

- Optoelectronic Applications : Alkoxy chain length inversely correlates with bandgap energy; longer chains (e.g., decyloxy) reduce crystallinity but improve film-forming properties in organic semiconductors .

- Synthetic Flexibility: Mechanochemical synthesis methods (e.g., ball milling) are emerging for analogs like oligophenyleneimines, enabling solvent-free routes .

Biological Activity

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene is a synthetic organic compound notable for its structural features and potential applications in various fields, including organic electronics and biological systems. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzene ring substituted with two bromomethyl groups and two octyloxy chains. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymatic pathways, suggesting potential applications in pharmacology.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

- Photovoltaic Applications : It has been utilized in organic photovoltaic devices, demonstrating enhanced thermal stability and performance characteristics compared to traditional materials.

Enzyme Inhibition

A study highlighted the compound's role as an inhibitor in specific enzymatic pathways. The mechanism involves the formation of reactive intermediates that interact with target enzymes, leading to reduced activity. This property positions it as a candidate for further development in drug design targeting enzymatic processes.

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits antibacterial activity against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that could be relevant for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Photovoltaic Applications

The compound's derivatives have been incorporated into organic photovoltaic (OPV) cells. A study demonstrated that when used as an electron acceptor in bulk heterojunction solar cells, it provided comparable performance to traditional materials like PCBM (Phenyl-C61-butyric acid methyl ester), but with improved thermal stability.

- Performance Metrics :

- Power Conversion Efficiency (PCE): Similar to PCBM under ambient conditions.

- Thermal Stability: Exhibited significantly slower degradation under thermal stress compared to conventional materials.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Its reactivity due to bromine substitution is believed to play a crucial role in its interaction with biological targets. The formation of radicals during enzymatic inhibition suggests a complex interplay between the compound and cellular processes.

Q & A

Q. What are the standard synthetic routes for 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, and what key reaction conditions influence yield?

The compound is typically synthesized via bromination of precursor aromatic ethers. A common method involves reacting 1,4-bis(octyloxy)benzene derivatives with brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key conditions include:

- Solvent selection : Ethanol or tetrahydrofuran (THF) is used for solubility .

- Catalysts : Azobisisobutyronitrile (AIBN) initiates radical bromination .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Yields (~60–75%) depend on stoichiometric control of brominating agents and reaction time optimization.

Q. What spectroscopic and chromatographic techniques are employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bromomethyl (–CHBr) and alkoxy (–O–CH) groups. Peaks at δ 4.5–4.8 ppm (CHBr) and δ 3.7–4.0 ppm (O–CH) are diagnostic .

- X-ray Diffraction (XRD) : Crystal structures (e.g., P space group, unit cell parameters a = 10.2 Å, b = 12.5 Å) reveal planar aromatic cores and alkyl chain packing .

- High-Performance Liquid Chromatography (HPLC) : Retention times and UV-Vis absorption (λ~280 nm) assess purity (>98% by GC) .

Q. What are the primary applications of this compound in materials science?

- Polymer Synthesis : Serves as a precursor for poly(p-phenylene vinylene) (PPV) derivatives via Gilch polymerization, enabling tunable optoelectronic properties .

- Organic Light-Emitting Diodes (OLEDs) : Facilitates charge transport in emissive layers, achieving external quantum efficiencies (EQE) up to 20% in solution-processed devices .

- Photovoltaics : Enhances exciton dissociation in bulk-heterojunction solar cells .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., octyloxy vs. hexyloxy) affect photophysical properties and device performance?

- Chain Length Impact :

- Octyloxy (CHO–) : Improves solubility in organic solvents (e.g., chloroform, toluene) but reduces crystallinity, favoring amorphous thin films for flexible OLEDs .

- Hexyloxy (CHO–) : Enhances intermolecular π-π stacking, boosting charge carrier mobility (μ~10 cm/V·s) in solar cells .

- Device Performance : OLEDs with octyloxy derivatives show higher EQE (15–20%) due to reduced aggregation-induced quenching, while hexyloxy analogs achieve better thermal stability .

Q. What are the challenges in achieving high crystallinity in thin films, and how does crystal structure impact charge transport?

- Crystallization Challenges : Long alkyl chains (octyloxy) introduce steric hindrance, disrupting ordered packing. Thermal annealing (120–150°C) or solvent vapor treatment improves crystallinity .

- Structure-Property Relationship :

Q. How do solvent choice and processing parameters influence morphology in bulk-heterojunction solar cells?

- Solvent Effects :

- Processing Parameters :

- Spin-Coating Speed : 2000–4000 rpm controls film thickness (80–150 nm).

- Additives : 1,8-Diiodooctane (3% v/v) refines morphology, increasing power conversion efficiency (PCE) by 30% .

Q. What contradictory findings exist regarding molecular structure and charge carrier mobility?

- Contradictions in Literature :

- Octyloxy vs. Methoxy : Some studies report higher mobility with methoxy (–OCH) groups due to stronger dipole interactions, while others favor octyloxy for reduced trap states .

- Bromine Position : 2,5-substitution vs. 1,4-substitution leads to conflicting reports on hole vs. electron transport dominance .

- Resolution Strategies : Combinatorial screening of derivatives and in-situ grazing-incidence XRD during device operation clarify structure-property relationships .

Safety and Handling

Q. What safety precautions are necessary when handling this brominated compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD >2000 mg/kg in rats) .

- Ventilation : Use fume hoods due to potential release of HBr gas during decomposition .

- Storage : Store in amber glass at 2–8°C under inert atmosphere (N or Ar) to prevent bromine loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.